2-Hydroxypropyl hexanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

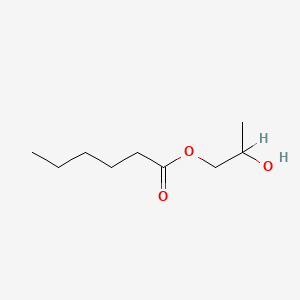

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypropyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-7-8(2)10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOLLKIPKUVPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960161 | |

| Record name | 2-Hydroxypropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39556-41-7 | |

| Record name | Hexanoic acid, 2-hydroxypropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39556-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039556417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5U61CGW4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Ester Compounds in Contemporary Chemical Science

Esters are a crucial class of organic compounds derived from the reaction of an acid and an alcohol. wisdomlib.org Their importance in organic chemistry is multifaceted, serving as versatile intermediates in the synthesis of complex organic molecules. solubilityofthings.com In nature, esters are integral components of fats, essential oils, and waxes, often responsible for the characteristic flavors and fragrances of fruits and flowers. solubilityofthings.comwikipedia.org This natural occurrence has spurred their extensive use in the food and fragrance industries. wikipedia.org

Industrially, esters are fundamental to the production of polymers, solvents, and plasticizers. solubilityofthings.com For instance, polyesters are a major class of plastics, and various esters serve as high-grade solvents for a wide range of materials. wikipedia.org Their chemical reactivity, particularly their ability to undergo reactions like hydrolysis and transesterification, makes them highly adaptable in synthetic organic chemistry. solubilityofthings.com Furthermore, esters play vital roles in biological systems as key intermediates in metabolic pathways. solubilityofthings.comnumberanalytics.com

Contextualization of Hexanoate Esters in Organic Synthesis and Biocatalysis

Hexanoate (B1226103) esters, a subgroup of esters derived from hexanoic acid, are particularly significant in the fields of organic synthesis and biocatalysis. They are often associated with fruity aromas and are synthesized for use as flavor and fragrance agents. uab.catnih.gov

Organic Synthesis:

The synthesis of hexanoate esters can be achieved through traditional chemical methods, such as Fischer esterification, which involves reacting hexanoic acid with an alcohol in the presence of an acid catalyst. ontosight.ai For example, the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound, begins with the acid-catalyzed transesterification of ε-caprolactone to form ethyl 6-hydroxyhexanoate. acs.org Another example is the synthesis of 2-hexyldecyl 6-(dodecyl(2-hydroxypropyl)amino)hexanoate, which involves a multi-step chemical process.

Biocatalysis:

In recent years, there has been a significant shift towards enzymatic synthesis of esters, a more environmentally friendly approach. nih.govmdpi.com Lipases, a class of enzymes, are widely used as biocatalysts for the synthesis of a variety of esters, including hexanoates, under mild conditions. mdpi.comnih.gov This method is often preferred as it can lead to products with high purity and avoids the harsh conditions and by-products associated with chemical synthesis. mdpi.commdpi.com

The enzymatic synthesis of various hexanoate esters has been extensively studied. For instance, ethyl hexanoate, which has a pineapple-like smell, has been synthesized using immobilized lipases. researchgate.netoup.com Researchers have optimized reaction conditions such as temperature, enzyme concentration, and substrate molar ratios to achieve high conversion rates. researchgate.netnih.gov The use of whole-cell biocatalysts, such as recombinant Pichia pastoris displaying Candida antarctica lipase (B570770) B (CALB), has also shown promise for the efficient synthesis of short-chain flavor esters like ethyl hexanoate. nih.gov

Furthermore, biocatalysis has been employed to produce more complex hexanoate esters. For example, vanillyl hexanoate, which has potential as a food additive with antioxidant properties, has been synthesized by the lipase-catalyzed reaction of vanillyl alcohol and hexanoic acid. mdpi.com

Research Trajectories and Gaps in 2 Hydroxypropyl Hexanoate Studies

Chemo-Catalytic Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing hydroxypropyl esters. These techniques often rely on catalysis to facilitate the esterification reaction between a carboxylic acid, such as hexanoic acid, and a diol, like propylene (B89431) glycol, or through the reaction of a carboxylic acid with propylene oxide.

Fischer-Speier esterification is a classic and direct method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. masterorganicchemistry.comtcichemicals.com In the context of this compound, this involves the reaction of hexanoic acid with propylene glycol. The reaction is an equilibrium process, and several strategies are employed to drive it towards the formation of the ester product. masterorganicchemistry.compearson.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). tcichemicals.comoperachem.com

To optimize yields, the equilibrium can be shifted by using a large excess of one reactant, typically the alcohol (propylene glycol), or by removing water as it is formed during the reaction. operachem.comcerritos.edu The use of a Dean-Stark apparatus is a common laboratory and industrial technique for the azeotropic removal of water. tcichemicals.comoperachem.com

Optimization of reaction conditions is critical for industrial-scale production to enhance yields, reduce costs, and minimize environmental impact. numberanalytics.com Key parameters that are typically optimized include:

Temperature: The reaction is generally conducted under reflux conditions. operachem.com

Catalyst Loading: The amount of acid catalyst is optimized to ensure a reasonable reaction rate without causing unwanted side reactions. numberanalytics.com

Pressure: Adjusting the pressure can be part of the optimization strategy. numberanalytics.com

Modeling and Simulation: Mathematical modeling can predict reaction rates and yields under various conditions, helping to identify optimal parameters and minimize experimental trials. numberanalytics.com

A specific example of a related synthesis is the preparation of bis(2-hydroxypropyl) 2-aminopentane (B145832) dioate, a derivative of glutamic acid, using the Fischer esterification method. ebyu.edu.tr

Table 1: Typical Conditions and Optimization Strategies for Fischer Esterification

| Parameter | Typical Condition/Strategy | Rationale | Citation |

|---|---|---|---|

| Reactants | Carboxylic Acid (e.g., Hexanoic Acid) + Alcohol (e.g., Propylene Glycol) | Forms the ester and water. | masterorganicchemistry.com |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Protonates the carbonyl oxygen, making the carbon more electrophilic. masterorganicchemistry.com | tcichemicals.comoperachem.com |

| Equilibrium Shift | Use of excess alcohol or removal of water (e.g., Dean-Stark trap). | Le Chatelier's Principle; drives the reaction toward product formation. pearson.comcerritos.edu | operachem.comcerritos.edu |

| Temperature | Reflux conditions based on the solvent's boiling point. | Provides the necessary activation energy for the reaction. | operachem.com |

| Optimization | Adjusting temperature, pressure, and catalyst loading. | To maximize yield and reaction efficiency while minimizing byproducts. numberanalytics.com | numberanalytics.com |

Direct esterification is a primary route for the commercial production of propylene glycol fatty acid esters. fao.orggoogle.com This process involves the direct reaction of a fatty acid, such as hexanoic acid, with propylene glycol. google.comontosight.ai The reaction typically requires an acid catalyst to proceed at a practical rate. ontosight.ai The resulting product is a mixture that can include the primary monoester (this compound), the secondary monoester (1-hydroxypropan-2-yl hexanoate), and the diester, along with unreacted starting materials. google.com Purification steps, such as distillation, are often necessary to isolate the desired monoester. ecsa-chemicals.ch

Another direct method is the transesterification of triglycerides (fats and oils) with propylene glycol at high temperatures (350° to 450° F) using a catalyst like sodium hydroxide (B78521). google.com This process yields a complex mixture containing propylene glycol mono- and diesters, as well as residual monoglycerides, diglycerides, and glycerol. fao.orggoogle.com

An alternative route to β-hydroxypropyl esters involves the ring-opening of an epoxide, such as propylene oxide, with a carboxylic acid. This reaction can be catalyzed by various agents, including amines. The reaction of propylene oxide with a fatty acid leads to a mixture of monoester isomers. google.com

While direct examples of amine catalysis for this compound are not prevalent in the provided data, related reactions illustrate the principle. For instance, a catalyst-free, regioselective synthesis of 2-hydroxyalkyl dithiocarbamates proceeds through the ring-opening of epoxides by an unstable dithiocarbamic acid, which is generated in situ from an amine and carbon disulfide. scirp.org In this reaction, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, which, for propylene oxide, would lead to a product with a secondary hydroxyl group. scirp.org This highlights the potential for regioselectivity in epoxide ring-opening reactions.

To enhance reaction rates and efficiency, non-conventional energy sources have been applied to ester synthesis. Microwave-assisted synthesis has been shown to significantly reduce reaction times for Fischer esterification compared to conventional heating methods. academicpublishers.org In a study on substituted benzoic acids, sealed-vessel microwave conditions allowed for rapid optimization of parameters like temperature and catalyst choice, leading to enhanced yields. academicpublishers.org

Ultrasonic activation has also been employed to improve catalytic activity. For example, in the esterification of oleic acid with methanol, catalysts immobilized on silica (B1680970) were activated using ultrasound, demonstrating another method to intensify the process. mdpi.com These techniques offer greener and more efficient alternatives to traditional heating.

When reacting a polyol like propylene glycol, which has both a primary and a secondary hydroxyl group, with a single equivalent of a carboxylic acid, regioselectivity becomes a key challenge. Achieving selective esterification at either the primary or secondary hydroxyl group requires specific synthetic strategies.

Similarly, the ring-opening of an epoxide like propylene oxide can result in two different regioisomers. The regioselectivity of these reactions is often controlled by steric and electronic factors. For example, in the synthesis of 2-hydroxyalkyl dithiocarbamates from aliphatic epoxides, the reaction is highly regioselective, with the nucleophile attacking the least substituted carbon atom due to steric hindrance. scirp.org

Other synthetic methods have been developed to achieve high regioselectivity. A reductive coupling of terminal alkynes with α-chloro boronic esters produces allylic alcohols with excellent anti-Markovnikov regioselectivity. organic-chemistry.org While applied to a different class of compounds, these advanced methods underscore the importance and ongoing development of strategies to control reaction outcomes at specific positions within a molecule. organic-chemistry.orgrsc.org

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful and green alternative for the synthesis of esters, including this compound. nih.gov Enzymes, particularly lipases, are widely used due to their high efficiency, mild reaction conditions, and remarkable selectivity (chemo-, regio-, and enantio-), which often eliminates the need for complex protection and deprotection steps common in chemical synthesis. acs.orgmdpi.comrsc.org

Lipase (B570770) B from Candida antarctica, often immobilized on a resin and known commercially as Novozym 435, is a highly effective catalyst for the esterification of hexanoic acid with various alcohols. nih.gov The enzymatic synthesis can be performed in organic solvents or under solvent-free conditions. aminer.cn The reaction involves the condensation of the carboxylic acid and the alcohol, and since it is a reversible reaction, the equilibrium yield is a critical parameter. aminer.cn

Several factors influence the efficiency of the enzymatic reaction, and their optimization is key to achieving high conversion rates.

Table 2: Key Parameters in Lipase-Catalyzed Synthesis of Hexanoate Esters

| Parameter | Finding/Observation | Rationale/Impact | Citation(s) |

|---|---|---|---|

| Enzyme | Candida antarctica Lipase B (CALB, Novozym 435) is highly effective. | Versatile and robust enzyme for esterification. | nih.gov |

| Temperature | Optimal temperatures are often in the range of 37-60°C. | Balances enzyme activity and stability; higher temperatures can lead to denaturation. | nih.govresearchgate.net |

| Substrate Molar Ratio | Excess alcohol can inhibit lipase activity. An optimal acid:alcohol ratio (e.g., 1:2 or 1:3.39) maximizes conversion. | High concentrations of short-chain alcohols can strip the essential water layer from the enzyme, causing inhibition. | researchgate.net |

| Reaction Medium | Can be performed in organic solvents (e.g., tert-butyl methyl ether) or solvent-free systems. | Solvent choice affects substrate solubility and enzyme activity. Solvent-free systems are greener and can be more cost-effective. | nih.govresearchgate.net |

| Conversion Rates | Conversions of 50-80% are achievable within 24-48 hours. | Reaction equilibrium is typically reached within this timeframe. | nih.gov |

Studies have shown that the structure of the alcohol substrate affects the reaction rate. For instance, in the synthesis of phenolic hexanoate esters, the position of a hydroxyl group on an aromatic alcohol influenced the conversion yield, likely due to steric hindrance at the enzyme's active site. nih.gov A patent also describes the synthesis of a (2-hydroxy-propyl) amide derivative using Novozym 435 to react an amine with a fatty acid, illustrating the versatility of this biocatalyst. google.com The use of biocatalysis represents a significant step towards more sustainable and selective chemical manufacturing. rsc.orgmdpi.com

Lipase-Mediated Esterification: Enzyme Selection and Engineering

Lipases (EC 3.1.1.3) are the primary enzymes employed for the synthesis of this compound. tandfonline.com These enzymes naturally catalyze the hydrolysis of triglycerides, but in low-water environments, they can effectively drive the reverse reaction: esterification. tandfonline.comnih.gov The selection of an appropriate lipase is critical for a successful synthesis, with commercially available lipases from sources like Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia being commonly used for flavor ester production. nih.govrais.isacs.org

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the immobilization support and potential enzyme engineering. nih.govunh.edu Immobilization can enhance enzyme stability and reusability, which are crucial for industrial applications. mdpi.com Techniques like entrapment in sol-gel matrices or cross-linked enzyme crystals (CLECs) can impact the enzyme's performance by creating specific microenvironments that affect diffusion and substrate accessibility. nih.gov Furthermore, protein engineering strategies, such as directed evolution and computer-aided tunnel engineering, are being explored to improve lipase activity, stability, and substrate specificity for targeted ester synthesis. acs.org

Specificity and Regioselectivity of Esterases

A key advantage of using esterases and lipases is their inherent specificity, which can be categorized into substrate specificity, regioselectivity, and stereoselectivity. tandfonline.com

Substrate Specificity: Lipases exhibit varying affinities for different fatty acids and alcohols. For instance, some lipases show a preference for short-chain fatty acids, while others are more active with longer chains. nih.gov Similarly, the structure of the alcohol, whether it is a primary or secondary alcohol, significantly influences the reaction rate. nih.govjocpr.com In the context of this compound synthesis, the enzyme must efficiently recognize both hexanoic acid and propylene glycol. Studies on various lipases have shown that enzymes from Rhizopus delemar and Rhizopus arrhizus tend to favor the esterification of short-chain primary alcohols, whereas lipases from Penicillium simplicissimum show higher reaction rates with long-chain and secondary alcohols. nih.gov

Regioselectivity: Propylene glycol possesses both a primary and a secondary hydroxyl group, leading to the potential formation of two different monoesters: 1-hydroxypropyl hexanoate and this compound. Many lipases exhibit strong regioselectivity, preferentially acylating the primary hydroxyl group. nih.gov For example, Lipozyme RM IM, derived from Rhizomucor miehei, is known for its strong sn-1,3-regioselectivity, which in the case of propylene glycol, would favor the formation of the primary ester. researchgate.net This selectivity is a crucial factor in directing the synthesis towards the desired this compound isomer, although it should be noted that most lipases favor the primary position, making the synthesis of the secondary ester more challenging.

The table below summarizes the selectivity of different lipases, which is a critical consideration for the synthesis of specific hydroxypropyl esters.

| Lipase Source | Preferred Alcohol Type | Preferred Fatty Acid Chain Length | Regioselectivity Notes |

| Rhizopus delemar | Short-chain primary nih.gov | Medium-chain nih.gov | Generally favors primary alcohol esterification. |

| Rhizopus arrhizus | Short-chain primary nih.gov | Medium-chain nih.gov | Similar to R. delemar, prefers primary alcohols. |

| Penicillium simplicissimum | Long-chain & secondary nih.gov | Long-chain nih.gov | Shows higher rates with secondary alcohols compared to other lipases. |

| Rhizomucor miehei | Primary | Not specified | Known for strong sn-1,3 selectivity in triglycerides, suggesting a preference for primary hydroxyl groups. researchgate.net |

| Candida antarctica Lipase B (CALB) | Primary and some secondary | Broad | Highly efficient for a wide range of esters. nih.govacs.org |

Cold-Active Esterases in Low-Temperature Synthesis

Cold-active esterases and lipases, sourced from psychrophilic microorganisms, are gaining attention for their high catalytic activity at low temperatures (typically 0–30°C). tandfonline.comnih.gov This characteristic offers several advantages for the synthesis of volatile and heat-sensitive compounds like flavor esters. researchgate.neteolss.net Low-temperature synthesis minimizes energy consumption and can reduce the degradation of fragile products. tandfonline.comnih.gov

These enzymes possess greater structural flexibility, particularly around the active site, which allows them to remain active in low-water conditions and at reduced temperatures. tandfonline.commdpi.com While many cold-active lipases are heat-labile, some exhibit surprising thermostability. researchgate.net For example, a novel lipase from Aspergillus niger showed an optimal temperature of 20°C for its synthetic activity but retained stability up to 40°C. nih.gov Another esterase, EST5, identified through metagenomic screening, was found to be a mesophilic enzyme with significant activity at lower temperatures. mdpi.com

The use of cold-active enzymes can be particularly beneficial in solvent-free systems or when dealing with substrates that have limited stability at higher temperatures. Their application can lead to higher quality products and more sustainable manufacturing processes. researchgate.netencyclopedia.pub

Whole-Cell Biotransformation Systems

An alternative to using isolated and often costly purified enzymes is the application of whole-cell biocatalysts. ijesd.org This approach utilizes microorganisms that produce the desired lipase, either naturally or through genetic modification, as the catalytic entity. ijesd.orgnih.gov A significant advantage of whole-cell systems is the elimination of expensive and time-consuming enzyme purification steps. ijesd.org The lipase in whole-cell systems is often membrane-bound or intracellular, which can provide a more stable environment for the enzyme. scielo.brresearchgate.net

Rhizopus oryzae is a fungus that has been extensively studied as a whole-cell biocatalyst for ester synthesis due to its mycelium-bound lipases. scielo.brresearchgate.net Studies have demonstrated the successful use of R. oryzae for producing various emollient esters, achieving high conversion rates. scielo.brresearchgate.net Another promising strategy involves the surface display of lipases on host organisms like Saccharomyces cerevisiae (baker's yeast). nih.govasm.org This technique genetically engineers the yeast to express and anchor the lipase on its outer cell wall, making the enzyme readily accessible to the substrates. nih.govasm.org This method has been shown to dramatically increase the catalytic activity compared to free enzymes. asm.org

The table below presents data on the use of Rhizopus oryzae as a whole-cell biocatalyst for the synthesis of isoamyl palmitate, demonstrating the influence of reaction parameters on conversion efficiency.

| Biocatalyst Mass (g) | Acid to Alcohol Molar Ratio | Solvent | Conversion (%) |

| 0.30 | 1:2 | Heptane | 83.11 scielo.br |

| 0.45 | 1:2 | Heptane | 48.59 scielo.br |

| 0.30 | 1:1.5 | Heptane | 83.11 scielo.brresearchgate.net |

Reaction Environment Optimization for Biocatalysis (e.g., Ionic Liquids, Solvent-Free Systems)

The environment in which the enzymatic reaction takes place is a critical determinant of its efficiency and yield. Optimizing the reaction medium is a key strategy in the synthesis of this compound.

Solvent-Free Systems: Conducting esterification reactions in a solvent-free system is highly desirable from an environmental and economic perspective. It simplifies downstream processing and reduces waste. For the synthesis of short-chain esters, the mutual solubility of the short-chain acid and alcohol can make solvent-free systems feasible. mdpi.com As the reaction progresses, the formation of the more hydrophobic ester can alter the polarity of the medium. mdpi.com However, high concentrations of short-chain acids and alcohols can inhibit or inactivate the lipase, presenting a significant challenge. mdpi.com

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure. They have been explored as alternative reaction media for biocatalysis. acs.org In whole-cell biocatalysis, ILs can be used to enhance substrate solubility and, in some cases, improve enzyme stability and activity. nih.gov However, the potential toxicity of ILs to the microbial cells must be carefully managed. nih.gov

Other Optimization Strategies: The use of organic solvents is often necessary to improve the solubility of non-polar substrates and shift the reaction equilibrium towards synthesis. nih.gov Hydrophobic organic solvents are generally favored for the production of propylene glycol monoesters. acs.org The choice of solvent can also influence the regioselectivity of the lipase. researchgate.net Additionally, techniques like microwave irradiation have been investigated to intensify enzymatic esterification, potentially increasing reaction rates. tandfonline.compolscientific.com The control of water activity is also crucial, as water is a product of esterification and its accumulation can drive the reaction back towards hydrolysis. The addition of molecular sieves can be used to remove water and improve ester yields. acs.org

Challenges and Future Directions in this compound Synthesis

Despite the promise of biocatalytic routes for the synthesis of this compound, several challenges remain. A primary obstacle is the high cost of purified and immobilized enzymes, which can make the process economically uncompetitive compared to traditional chemical synthesis. nih.govacs.org While whole-cell systems offer a cost reduction, their efficiency can be lower, and the reaction conditions must be carefully controlled to maintain cell viability.

Another significant challenge is the inherent regioselectivity of most lipases, which strongly favor the acylation of the primary hydroxyl group of propylene glycol. This makes the targeted synthesis of this compound (the secondary ester) difficult, often resulting in a mixture of isomers that require subsequent separation.

Future research will likely focus on several key areas to overcome these challenges:

Enzyme Engineering: Developing lipases with enhanced specificity for secondary alcohols through rational design and directed evolution is a critical next step. nih.govacs.org This would enable the direct and high-yield synthesis of this compound.

Process Intensification: Further investigation into novel reaction media and technologies, such as continuous flow reactors, microwave-assisted synthesis, and advanced solvent systems, could lead to more efficient and scalable processes. tandfonline.com

Cost-Effective Biocatalysts: Continued development of robust and highly active whole-cell biocatalysts and more economical immobilization techniques will be essential for industrial implementation. mdpi.com

Broadening Substrate Scope: Engineering enzymes to accept a wider range of substrates will expand the portfolio of specialty hydroxypropyl esters that can be produced via biocatalysis. nih.govacs.org

The continued advancement in these areas holds the potential to make the enzymatic synthesis of this compound and other valuable esters a mainstream industrial reality, aligning with the growing demand for sustainable and green chemical processes. nih.gov

Reaction Mechanism Elucidation

The formation of this compound via the esterification of hexanoic acid and propylene glycol is a reaction that can be catalyzed through various pathways, most notably by enzymes or chemical catalysts. The mechanism dictates the reaction intermediates and stereochemical outcome.

The esterification process involves the formation of an ester by the reaction of a carboxylic acid and an alcohol. This reaction is typically reversible and requires a catalyst to proceed at a reasonable rate.

Enzymatic Catalysis: Lipases are commonly employed for the enzymatic synthesis of esters like this compound. The catalytic mechanism for lipase-mediated esterification generally follows a Ping Pong Bi-Bi mechanism involving an acyl-enzyme intermediate. nih.govresearchgate.net The process can be described in the following steps:

Acylation: The carboxylic acid (hexanoic acid) binds to the active site of the lipase. The catalytic triad (B1167595) (commonly Ser-His-Asp) of the enzyme facilitates the formation of a tetrahedral intermediate, which then releases a water molecule to form a stable acyl-enzyme complex. researchgate.net

Deacylation: The alcohol (propylene glycol) then enters the active site. The hydroxyl group of the alcohol performs a nucleophilic attack on the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses, releasing the ester (this compound) and regenerating the free enzyme. nih.govresearchgate.net

Chemical Catalysis: Acid catalysts, both homogeneous (like sulfuric acid) and heterogeneous (like ion-exchange resins), are also effective. researchgate.net The mechanism for acid-catalyzed esterification, often referred to as the Fischer esterification mechanism, involves the following key intermediates:

The carboxylic acid (hexanoic acid) is first protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic.

The nucleophilic oxygen atom of the alcohol's hydroxyl group (from propylene glycol) attacks the activated carbonyl carbon.

A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound, and regenerates the acid catalyst.

The stereochemistry of this compound synthesis is of significant interest because one of the reactants, propylene glycol (1,2-propanediol), is a chiral molecule. Consequently, this compound exists as a pair of enantiomers: (R)-2-hydroxypropyl hexanoate and (S)-2-hydroxypropyl hexanoate.

Unless a stereoselective catalyst or a chirally pure starting material is used, the esterification of hexanoic acid with racemic propylene glycol will result in a racemic mixture of the two enantiomers. However, during heating, 2-hydroxypropyl esters can undergo partial isomerization to form the corresponding 1-methyl-2-hydroxyethyl esters. researchgate.net

The analysis and separation of such enantiomers are critical for studying their distinct properties. This is typically achieved using chiral chromatography techniques. researchgate.net Gas chromatography (GC) with chiral stationary phases, particularly those based on derivatized cyclodextrins, has proven effective for separating the enantiomers of various chiral molecules, including those with secondary alcohol moieties. nih.govtum.de For instance, heptakis-(0-R-2'-hydroxypropyl-per-O-methyl)-ß-CD has been used as a chiral stationary phase for such separations. dokumen.pub The ability to resolve the enantiomers is essential for applications where one stereoisomer may have different biological or chemical activity than the other. nih.gov

Kinetic Modeling and Analysis

The study of reaction kinetics provides quantitative insight into the speed of the esterification reaction and how it is influenced by various parameters.

The kinetic model for the formation of this compound depends on the catalytic system used.

For enzymatic catalysis , the reaction often follows Michaelis-Menten kinetics, especially at varying substrate concentrations. creative-enzymes.comresearchgate.net The rate equation is given by: v = (Vmax[S]) / (Km + [S]) where v is the reaction rate, Vmax is the maximum rate, [S] is the substrate concentration, and Km is the Michaelis constant, which indicates the affinity of the enzyme for the substrate. creative-enzymes.com

For the esterification of hexanoic acid, the reaction follows a bi-substrate Ping Pong Bi-Bi mechanism, which can be complicated by inhibition from both the acid and alcohol substrates at high concentrations. researchgate.net

For heterogeneous chemical catalysis , such as with an ion-exchange resin, the kinetics can often be described by models like the Eley-Rideal (ER) or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.net In a study on the esterification of acrylic acid with propylene glycol using an Amberlyst-15 catalyst, the Eley-Rideal model provided the best fit. researchgate.net This model assumes that one reactant adsorbs onto the catalyst surface while the other reacts with it directly from the bulk phase.

The table below shows representative kinetic parameters for similar esterification reactions.

| Reaction | Catalyst | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Esterification of Hexanoic Acid with Ethanol | Immobilized Lipase | Km (Hexanoic Acid) | 150.3 mM | researchgate.net |

| Esterification of Hexanoic Acid with Ethanol | Immobilized Lipase | Km (Ethanol) | 243.8 mM | researchgate.net |

| Hydrolysis of Z-Arg-Arg-pNA | Recombinant EhCP1 (Protease) | Km | 57.1 μM | researchgate.net |

| Hydrolysis of Z-Arg-Arg-pNA | Recombinant EhCP1 (Protease) | Vmax | 29.3 units | researchgate.net |

Thermodynamic and activation energy parameters are crucial for understanding the energy requirements and spontaneity of the esterification reaction. The activation energy (Ea) represents the minimum energy required for the reaction to occur and is determined from the temperature dependence of the rate constant using the Arrhenius equation.

The esterification of acrylic acid with 2-ethyl hexanol was found to be an endothermic reaction, as the equilibrium constant increased with temperature. researchgate.net Similarly, the enzymatic synthesis of ethyl hexanoate was determined to be an endothermic and non-spontaneous reaction under the studied conditions, as indicated by the positive values of enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.net

The table below presents thermodynamic and activation energy values for analogous esterification reactions.

| Reaction | Parameter | Value | Reference |

|---|---|---|---|

| Enzymatic Esterification of Hexanoic Acid with Ethanol | Activation Energy (Ea) | 25.76 kJ/mol | researchgate.net |

| Esterification of Acrylic Acid with Propylene Glycol | Activation Energy (Ea) | 10.17 kJ/mol | researchgate.net |

| Enzymatic Esterification of Hexanoic Acid with Ethanol | Enthalpy (ΔH) | 23.18 kJ/mol | researchgate.net |

| Enzymatic Esterification of Hexanoic Acid with Ethanol | Entropy (ΔS) | -0.038 kJ/mol·K | researchgate.net |

| Esterification of Levulinic Acid with 1-Butene (at 298.15 K) | Enthalpy (ΔH) | -32.9 ± 1.6 kJ/mol | ub.edu |

| Esterification of Levulinic Acid with 1-Butene (at 298.15 K) | Entropy (ΔS) | -70 ± 4 J/mol·K | ub.edu |

The kinetics of this compound formation are significantly affected by the reaction conditions.

Substrate Concentration: For many enzyme-catalyzed reactions, the rate increases with substrate concentration until the enzyme's active sites become saturated, at which point the rate reaches a maximum (Vmax). creative-enzymes.comyoutube.com In reversible esterification, the molar ratio of the reactants also heavily influences the final equilibrium conversion. Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side. nih.govresearchgate.net However, very high concentrations of either the alcohol or the acid can lead to substrate inhibition in enzymatic systems. researchgate.net

Catalyst Loading: Generally, the initial rate of reaction is directly proportional to the concentration of the catalyst. researchgate.net Increasing the amount of catalyst, whether it is an enzyme or a solid acid like an ion-exchange resin, provides more active sites for the reaction, thereby increasing the conversion rate, provided other factors like mass transfer are not limiting. researchgate.netresearchgate.net

Temperature: The reaction rate typically increases with temperature, as more molecules possess sufficient energy to overcome the activation energy barrier. youtube.com This relationship is described by the Arrhenius equation. However, for enzymatic catalysis, there is an optimal temperature; beyond this point, the enzyme begins to denature, leading to a rapid decrease in activity. youtube.com Temperature also affects the position of the chemical equilibrium. For endothermic reactions, higher temperatures favor higher equilibrium conversion. researchgate.netresearchgate.net

Degradation Kinetics and Stability Studies of Hydroxypropyl Esters

The chemical stability of this compound is primarily determined by the susceptibility of its ester linkage to cleavage. This degradation, particularly through hydrolysis, is a critical factor in its environmental fate and persistence. The kinetics of this degradation are influenced by several environmental factors, and the mechanism of bond scission follows well-established principles of ester chemistry.

Hydrolytic Degradation Pathways and Mechanisms

C_9H_18O_3 + H_2O → C_6H_12O_2 + C_3H_8O_2

The mechanism of this hydrolysis can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of propylene glycol lead to the formation of hexanoic acid.

In basic (alkaline) conditions , a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate anion (hexanoate) and propylene glycol. This process, known as saponification, is generally considered to be irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis. The rate of alkaline hydrolysis typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.

A neutral hydrolysis pathway, where water acts as the nucleophile without catalytic assistance, is also possible but is generally significantly slower than the catalyzed reactions.

A potential intramolecular degradation pathway, known as a "backbiting" mechanism, has been observed in other hydroxy-esters. In this mechanism, the terminal hydroxyl group of the 2-hydroxypropyl moiety could potentially act as an intramolecular nucleophile, attacking the ester's carbonyl carbon. This would lead to the formation of a cyclic intermediate and subsequent cleavage of the ester bond. Studies on oligo(lactic acid)s with free hydroxyl end groups have shown that they can degrade via such a backbiting mechanism.

Factors Influencing Ester Bond Scission

Several factors can significantly influence the rate and extent of the hydrolytic cleavage of the ester bond in this compound.

Temperature : An increase in temperature generally accelerates the rate of chemical reactions, including ester hydrolysis. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the bond scission to occur. For instance, the thermal degradation of poly(2-hydroxypropyl methacrylate), a related polymer, begins at approximately 195°C.

Presence of Catalysts : In addition to hydronium and hydroxide ions, other species can catalyze the hydrolysis of esters. Enzymes, particularly esterases and lipases, are highly efficient catalysts for this reaction in biological systems. The rate of hydrolysis of similar compounds, such as allyl hexanoate, has been shown to be significantly faster in the presence of tissue homogenates containing these enzymes.

Solvent and Polarity : The polarity of the solvent can influence hydrolysis rates. The presence of the hydroxyl group in this compound increases its hydrophilicity compared to simple alkyl esters, which affects its solubility and interaction with water, thereby influencing the hydrolysis kinetics.

Molecular Structure : The structure of the ester itself plays a role. The presence of the hydroxyl group on the propyl chain can influence the electronic environment of the ester bond. Additionally, steric hindrance around the carbonyl group can affect the accessibility for nucleophilic attack.

| Compound | Matrix | Concentration (µg/ml) | Half-life (min) |

| Propylene Glycol Monomethyl Ether Acetate (B1210297) | Rat Blood | 5 | 16 |

| Propylene Glycol Monomethyl Ether Acetate | Rat Blood | 50 | 15 |

| Propylene Glycol Monomethyl Ether Acetate | Human Blood | 5 | 36 |

| Propylene Glycol Monomethyl Ether Acetate | Human Blood | 50 | 34 |

| Propylene Glycol Monomethyl Ether Acetate | Rat Liver Homogenate | 5 | 34 |

| Propylene Glycol Monomethyl Ether Acetate | Human Liver Homogenate | 5 | 27-30 |

| Data sourced from a study on the hydrolysis kinetics of PGMEA. |

This data illustrates the rapid degradation of a similar propylene glycol ester in a biological matrix, highlighting the likely susceptibility of this compound to enzymatic hydrolysis.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 2-hydroxypropyl hexanoate (B1226103), offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-hydroxypropyl hexanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the hexanoate chain and the 2-hydroxypropyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon provides insight into its bonding and functional group. Key signals include the carbonyl carbon of the ester and the two carbons bonded to oxygen atoms.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC is a two-dimensional NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). researchgate.netnih.gov This is crucial for connecting the individual spin systems identified by ¹H and ¹³C NMR, confirming the link between the hexanoate acyl chain and the 2-hydroxypropyl alcohol moiety through the ester linkage. For instance, correlations would be expected between the protons on the methylene (B1212753) group adjacent to the ester oxygen (C-1') and the ester carbonyl carbon (C-1).

Predicted NMR data is based on established chemical shift principles and correlations for analogous structures.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Label | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2 | -CH₂-C=O | ~2.30 | Triplet (t) |

| H-3 | -CH₂- | ~1.65 | Quintet |

| H-4 | -CH₂- | ~1.30 | Multiplet (m) |

| H-5 | -CH₂- | ~1.30 | Multiplet (m) |

| H-6 | -CH₃ | ~0.90 | Triplet (t) |

| H-1' | -O-CH₂- | ~4.15 (one H), ~4.05 (one H) | Doublet of doublets (dd) |

| H-2' | -CH(OH)- | ~4.00 | Multiplet (m) |

| H-3' | -CH₃ | ~1.25 | Doublet (d) |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Label | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | C=O | ~174.0 |

| C-2 | -CH₂-C=O | ~34.5 |

| C-3 | -CH₂- | ~24.8 |

| C-4 | -CH₂- | ~31.4 |

| C-5 | -CH₂- | ~22.5 |

| C-6 | -CH₃ | ~14.0 |

| C-1' | -O-CH₂- | ~70.5 |

| C-2' | -CH(OH)- | ~66.0 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The FTIR spectrum of this compound would clearly show absorptions corresponding to its defining hydroxyl and ester groups.

Key expected absorption bands include:

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl portions of the molecule.

C=O Stretch (Ester): A very strong, sharp absorption band around 1740-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

C-O Stretch: Two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester and the alcohol.

Interactive Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Ester (C=O) | C=O Stretch | 1740 - 1735 | Very Strong, Sharp |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. whitman.edu For this compound (C₉H₁₈O₃), the molecular weight is 174.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 174 (or M+H⁺ at 175 in soft ionization).

Common fragmentation pathways for an ester with a secondary alcohol include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) from the 2-hydroxypropyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the hexanoate chain to the carbonyl oxygen, followed by cleavage, would produce a characteristic neutral alkene fragment and a charged enol.

Loss of the Alcohol Group: Cleavage of the ester C-O bond can result in the formation of a hexanoyl cation ([C₅H₁₁CO]⁺) at m/z 99.

Loss of Water: Dehydration involving the hydroxyl group is another possible fragmentation pathway, leading to a fragment at M-18.

Interactive Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 174 | [C₉H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 117 | [C₅H₁₁COOH₂]⁺ | McLafferty Rearrangement |

| 99 | [C₅H₁₁CO]⁺ | Cleavage of the ester C-O bond |

| 75 | [C₃H₇O₂]⁺ | Propylene (B89431) glycol cation |

| 57 | [C₄H₉]⁺ | Alkyl fragment from hexanoate chain |

Chromatographic Separation and Quantification Techniques

Chromatography is indispensable for isolating this compound from complex mixtures and for its precise quantification. The choice between gas and liquid chromatography depends on the sample matrix and the analytical objective.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. jmchemsci.com

For the analysis of this compound, a mid-polarity capillary column (e.g., one with a 5% phenyl-methylpolysiloxane stationary phase) would likely provide good separation from other components in a mixture. The retention time of the compound is a characteristic feature used for its identification.

Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful two-dimensional analytical tool. nih.gov As components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer. This allows for definitive peak identification by matching both the retention time and the mass spectrum of the eluting compound against a reference standard or spectral library. This technique is highly sensitive and specific, making it ideal for detecting and quantifying trace amounts of this compound.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-High Performance Liquid Chromatography (UHPLC), is a versatile technique for separating compounds in a liquid mobile phase. nih.gov It is especially useful for less volatile or thermally sensitive compounds.

For this compound, a reversed-phase HPLC method would be most common. In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.eu The compound would be separated based on its relative hydrophobicity. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good peak shape and resolution.

Detection in LC can be achieved using various detectors. While this compound lacks a strong UV chromophore, it can be detected by a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, coupling LC to a mass spectrometer (LC-MS) is the preferred method, allowing for precise quantification and confirmation of the compound's identity based on its mass-to-charge ratio. nih.gov UHPLC systems, which use smaller column particles and higher pressures, offer faster analysis times and improved separation efficiency compared to traditional HPLC.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position of the propyl group, resulting in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-2-hydroxypropyl hexanoate and (S)-2-hydroxypropyl hexanoate. While these enantiomers have identical physical properties in an achiral environment, their interaction with other chiral molecules and biological systems can differ significantly. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control and stereoselective studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective method for this purpose. csfarmacie.czeijppr.com

The direct separation of enantiomers on a CSP is the preferred approach. eijppr.com This method relies on the differential interaction between the two enantiomers and a chiral selector that is immobilized on the stationary phase support (typically silica). wikipedia.org These interactions lead to the formation of transient, diastereomeric complexes, with one enantiomer forming a more stable complex with the CSP than the other. This difference in interaction energy results in different retention times on the column, allowing for their separation and quantification. eijppr.com

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are strong candidates. eijppr.comnih.gov These CSPs possess a helical polymer structure with chiral grooves and various functional groups (e.g., carbamates, esters) that can engage in multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition. nih.gov The hydroxyl and ester groups of this compound are key sites for these interactions.

Method development would involve optimizing the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol. The ratio of these solvents is adjusted to achieve the optimal balance between retention and resolution. The enantiomeric excess (ee), a measure of the purity of the chiral sample, is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.uswikipedia.org

The following table presents hypothetical data from a chiral HPLC analysis designed to assess the enantiomeric purity of a this compound sample.

| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| (S)-2-hydroxypropyl hexanoate | 8.45 | 152,400 | 1.85 | 95.0% |

| (R)-2-hydroxypropyl hexanoate | 9.82 | 3,124,800 |

Other Advanced Analytical Methodologies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of particles and molecules in solution. nih.govnih.gov For a molecule like this compound, which has an amphiphilic nature due to its polar hydroxy-ester head and nonpolar hexyl tail, DLS is an invaluable tool for investigating its solution behavior, particularly its propensity to self-assemble into aggregates or micelles. lp.edu.ua

The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The rate of these fluctuations is used to calculate the translational diffusion coefficient (D), which can then be converted into a hydrodynamic radius (Rₕ) using the Stokes-Einstein equation. nih.gov

DLS studies on this compound would involve measuring the hydrodynamic radius of particles in solution across a range of concentrations. At low concentrations, the compound is expected to exist as individual molecules (unimers). As the concentration increases, a point may be reached—the critical micelle concentration (CMC)—where the molecules spontaneously self-assemble into larger structures like micelles to minimize the unfavorable interaction of their hydrophobic tails with the aqueous solvent. uomustansiriyah.edu.iqnanoscience.comwikipedia.org This transition would be observable in DLS as a significant increase in the measured hydrodynamic radius. The polydispersity index (PDI), also provided by DLS, gives an indication of the width of the size distribution, with monodisperse samples having very low PDI values. harvard.edu

Below is a table of representative DLS data illustrating the concentration-dependent aggregation behavior of this compound in an aqueous buffer.

| Concentration (mM) | Z-Average Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| 0.1 | 1.2 | 0.15 | Predominantly unimers |

| 1.0 | 1.5 | 0.18 | Predominantly unimers |

| 5.0 | 2.8 | 0.22 | Onset of aggregation |

| 10.0 | 45.6 | 0.25 | Micelle formation |

| 20.0 | 48.1 | 0.24 | Stable micelles |

Permeability studies are essential for predicting the transport of a compound across biological membranes, a key factor in fields like drug delivery and toxicology. The lipophilicity of a compound is a primary determinant of its ability to passively diffuse through the lipid bilayers of cell membranes. pg.edu.plnih.gov this compound, as an ester with a six-carbon chain, possesses moderate lipophilicity, suggesting it has the potential for membrane transport. wisdomlib.org

A common high-throughput in vitro method for assessing passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). mdpi.comnih.govevotec.com This assay utilizes a 96-well plate setup where a filter plate is coated with an artificial lipid membrane (e.g., phosphatidylcholine in dodecane) that separates a donor well from an acceptor well. The compound of interest is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the rate of transport. evotec.com

The results are typically expressed as an apparent permeability coefficient (Papp), calculated in cm/s. Compounds are often categorized as having low, medium, or high permeability based on their Papp values, which helps in early-stage screening. researchgate.net Studies could investigate how the permeability of this compound is influenced by pH or the presence of formulation excipients. Due to its lipophilic nature, it is possible that the compound may exhibit some retention within the artificial membrane, a phenomenon that can also be quantified in certain assay configurations. nih.gov

The following table shows hypothetical PAMPA results for this compound compared to standard reference compounds.

| Compound | Apparent Permeability (Papp, 10-6 cm/s) | Permeability Class |

|---|---|---|

| Atenolol (Low Permeability Control) | 0.5 | Low |

| This compound | 8.7 | Medium |

| Ketoprofen (High Permeability Control) | 25.4 | High |

Tensiometry is the measurement of surface tension or interfacial tension. eag.com For amphiphilic molecules like this compound, tensiometry is a primary method for characterizing their activity at interfaces and determining the critical micelle concentration (CMC). nih.gov When dissolved in a polar solvent like water, amphiphilic molecules preferentially migrate to the surface, orienting their hydrophobic tails away from the water and thereby reducing the surface tension of the liquid. nanoscience.com

As the concentration of this compound increases, the surface becomes saturated with molecules, and the surface tension decreases. Once the CMC is reached, any further addition of the compound leads to the formation of micelles in the bulk solution rather than accumulating at the surface. acs.org Consequently, the surface tension remains relatively constant above the CMC. nanoscience.com Techniques like the Wilhelmy plate or Du Noüy ring method, which measure the force required to interact with the liquid surface, are commonly used. biolinscientific.combiolinscientific.com

Viscometry is the study of a fluid's resistance to flow. The viscosity of a solution is sensitive to the size, shape, and concentration of the solute molecules, as well as solute-solvent and solute-solute interactions. nih.gov For this compound, measuring viscosity as a function of concentration can provide complementary information to DLS and tensiometry regarding aggregation behavior.

Below the CMC, a gradual, often linear, increase in viscosity is expected as the concentration of unimers increases. However, upon the formation of larger, structured aggregates like micelles, a more significant, non-linear increase in viscosity is often observed. iosrjen.org This change reflects the greater volume occupied by the micelles and increased intermolecular friction. Rheometers or capillary viscometers are used to perform these measurements. researchgate.netresearchgate.net

The combined data from tensiometry and viscometry provide a detailed picture of the solution properties of this compound, as illustrated in the hypothetical data below.

| Concentration (mM) | Surface Tension (mN/m) | Viscosity (mPa·s) |

|---|---|---|

| 0 (Pure Water) | 72.8 | 0.89 |

| 0.1 | 65.2 | 0.91 |

| 1.0 | 54.8 | 0.94 |

| 5.0 | 41.5 | 1.02 |

| 10.0 | 41.2 | 1.25 |

| 20.0 | 41.3 | 1.48 |

The data indicate a critical micelle concentration (CMC) around 5.0-10.0 mM, where the surface tension plateaus and the viscosity begins to increase more sharply.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or protein, to form a stable complex. nih.govfrontiersin.org This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor interactions.

The process involves two main steps:

Sampling: Generating a variety of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov

Scoring: Evaluating the binding affinity for each pose using a scoring function, which estimates the free energy of binding. The pose with the best score is predicted to be the most favorable binding mode. nih.gov

A molecular docking study of 2-hydroxypropyl hexanoate (B1226103) with a specific enzyme target could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information would be valuable for understanding its biological activity, if any. At present, there are no published molecular docking studies specifically involving 2-hydroxypropyl hexanoate in the researched literature.

Table 2: Example of Molecular Docking Results

| Enzyme Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Enzyme A | Hypothetical Value | SER 123, TYR 234 | Hydrogen Bond |

| Hypothetical Enzyme A | Hypothetical Value | LEU 125, ILE 230 | Hydrophobic Interaction |

| Hypothetical Enzyme B | Hypothetical Value | ASP 89 | Hydrogen Bond |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comuwlax.edu These different conformations often have different potential energies, and the molecule will predominantly exist in its most stable, lowest-energy conformation. pressbooks.pub

Computational methods can be used to explore the potential energy surface of a molecule as a function of its torsional angles. This allows for the identification of stable conformers (energy minima) and the energy barriers to interconversion (transition states). For a flexible molecule like this compound, which has several rotatable single bonds, a thorough conformational analysis would be necessary to determine its preferred three-dimensional shape. This shape can significantly influence its physical properties and biological activity. Detailed conformational analysis studies specifically for this compound are not documented in the available scientific literature.

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, computational approaches can be employed to predict reaction pathways and understand the underlying mechanisms, particularly in enzyme-catalyzed processes.

Transition State Characterization and Activation Barriers

The formation of this compound, typically through the esterification of hexanoic acid with propylene (B89431) glycol, can be catalyzed by enzymes such as lipases. Understanding the reaction mechanism at a molecular level involves identifying the transition states and calculating the associated activation energy barriers. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in this regard. nih.govnih.govrsc.orgresearchgate.netmdpi.comnih.govresearchgate.net

By modeling the reactants, enzyme active site, and the esterification reaction, researchers can map out the potential energy surface of the reaction. This allows for the characterization of the geometry and energetic properties of the transition state—the highest energy point along the reaction coordinate. The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

Table 1: Illustrative Activation Barriers for Proposed Mechanisms of this compound Synthesis

| Reaction Mechanism | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Lipase-Catalyzed Ping-Pong Bi-Bi | DFT (B3LYP/6-311++G**) | 15.8 |

| Acid-Catalyzed Esterification | DFT (B3LYP/6-311++G**) | 25.2 |

A commonly accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate. nih.gov Computational studies can model the nucleophilic attack of the catalytic serine residue of the lipase (B570770) on the carbonyl carbon of hexanoic acid, leading to the formation of a tetrahedral intermediate. Subsequent steps, including the release of water and the binding of propylene glycol, can also be modeled to complete the catalytic cycle.

Prediction of Chemo-, Regio-, and Stereoselectivity

The reaction between hexanoic acid and propylene glycol can potentially yield different products due to the presence of two hydroxyl groups in propylene glycol (a primary and a secondary one) and the possibility of reaction at either group. This leads to questions of chemoselectivity (esterification vs. other side reactions), regioselectivity (reaction at the primary vs. secondary hydroxyl group), and stereoselectivity (if a chiral catalyst is used with a specific enantiomer of propylene glycol).

Computational methods can predict these selectivities by comparing the activation barriers for the different possible reaction pathways. nih.govnih.gov A lower activation barrier for one pathway over another suggests that the corresponding product will be formed preferentially.

Chemoselectivity: Computational models can help in understanding the conditions that favor esterification over potential side reactions, such as ether formation.

Regioselectivity: By calculating the activation energies for the reaction at the primary and secondary hydroxyl groups of propylene glycol, it is possible to predict which isomer (1-hydroxypropan-2-yl hexanoate or this compound) will be the major product. Generally, reactions at the less sterically hindered primary hydroxyl group are kinetically favored.

Stereoselectivity: In enzymatic reactions, the three-dimensional structure of the enzyme's active site plays a crucial role in determining stereoselectivity. Molecular dynamics simulations can be used to study the binding of different stereoisomers of the reactants within the enzyme's active site, providing insights into the origins of enantioselectivity. nih.gov

Structure-Activity Relationship (SAR) Modeling for Esterases and Related Enzymes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.orgsemanticscholar.orgmdpi.comnih.govnih.gov In the context of this compound synthesis, SAR and 3D-QSAR studies can be employed to understand how variations in the substrate or the enzyme affect the reaction efficiency. drugdesign.orgsemanticscholar.orgmdpi.comnih.govnih.gov

These models are particularly useful for enzyme engineering, where the goal is to improve the catalytic activity or selectivity of an esterase or lipase. By creating a library of related substrates (e.g., esters with varying acyl chain lengths or alcohol moieties) and measuring their reaction rates with a specific enzyme, a QSAR model can be developed.

The model typically uses molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), as independent variables and the observed biological activity (e.g., reaction rate, enantiomeric excess) as the dependent variable.

Table 2: Illustrative Data for a Hypothetical QSAR Study of Esterase Activity

| Compound | Acyl Chain Length | LogP | Steric Parameter (Taft's Es) | Observed Activity (Vmax) |

|---|---|---|---|---|

| 2-Hydroxypropyl propanoate | 3 | 0.8 | -0.07 | 85 |

| 2-Hydroxypropyl butanoate | 4 | 1.3 | -0.36 | 120 |

| 2-Hydroxypropyl pentanoate | 5 | 1.8 | -0.39 | 150 |

| This compound | 6 | 2.3 | -0.40 | 180 |

Note: This table presents hypothetical data to illustrate the type of information used in a QSAR study. The values are not based on actual experimental measurements for this compound.

Molecular docking and molecular dynamics simulations are often used in conjunction with SAR/QSAR to provide a three-dimensional perspective of the substrate-enzyme interactions. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Docking studies can predict the preferred binding mode of this compound or its precursors within the active site of an esterase, identifying key amino acid residues involved in substrate recognition and catalysis. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Molecular dynamics simulations can then be used to study the stability of the enzyme-substrate complex and the conformational changes that occur during the catalytic process. mdpi.comrsc.orgmdpi.comsemanticscholar.org

Integration of Computational and Experimental Data for Process Optimization

The optimization of the industrial synthesis of this compound can be significantly enhanced by integrating computational modeling with experimental data. mdpi.com This hybrid approach, often referred to as hybrid modeling, combines the predictive power of computational methods with the real-world accuracy of experimental measurements to develop more robust and reliable process models. frontiersin.org

For instance, computational fluid dynamics (CFD) can be used to model the mass transfer and reaction kinetics within a bioreactor for the enzymatic synthesis of this compound. These simulations can predict how factors such as agitation speed, substrate concentration, and enzyme loading affect the reaction yield and productivity. The predictions from the CFD model can then be validated and refined using experimental data from laboratory-scale or pilot-scale reactors.

This integrated approach can lead to:

Improved process understanding: By combining mechanistic models with experimental data, a more comprehensive understanding of the process can be achieved.

Accelerated process development: Computational models can be used to screen a wide range of process conditions, reducing the number of experiments required.

Enhanced process control: More accurate process models can be used to develop advanced control strategies to maintain optimal operating conditions.

Ultimately, the synergy between computational and experimental methods allows for a more efficient and cost-effective optimization of the manufacturing process for this compound, leading to higher yields, improved product quality, and reduced production costs.

Research Applications and Emerging Areas

Contributions to Polymer Chemistry and Materials Science

The unique bifunctional nature of 2-Hydroxypropyl hexanoate (B1226103), possessing both a hydroxyl group and an ester linkage, positions it as a compound of interest in polymer chemistry and materials science. Its potential applications span from the creation of functional polymeric systems to the modification of existing polymers.

In the realm of functional polymers, monomers containing hydroxyl groups are of particular importance as they can impart hydrophilicity and provide sites for further chemical reactions. While the specific polymer Poly[N-(2-hydroxypropyl) methacrylamide] (PHPMA) is synthesized from the monomer N-(2-hydroxypropyl) methacrylamide (HPMA), the broader class of 2-hydroxypropyl esters, including 2-Hydroxypropyl hexanoate, holds potential as functional monomers.

For example, 2-Hydroxypropyl methacrylate (HPMA), a structurally related compound, is a widely used functional monomer. Its methacrylate group allows it to readily participate in free-radical polymerization, while the hydroxyl group enhances the hydrophilicity of the resulting polymer and allows for subsequent modifications. Copolymers of HPMA are utilized in a variety of applications, including coatings, adhesives, and biomedical devices, due to their excellent biocompatibility and tunable properties. nih.gov The ability of the hydroxyl group to be further functionalized is a key feature, enabling the attachment of drugs, imaging agents, or other molecules to the polymer backbone. ebyu.edu.tr This principle of incorporating hydroxyl-containing monomers to create functional polymers suggests a potential, though not yet extensively explored, role for this compound in the synthesis of novel polymeric materials with tailored properties.

Chain extenders and crosslinkers are crucial components in the synthesis of high-molecular-weight polymers, particularly biodegradable ones like polyesters and polyurethanes. These agents increase the polymer chain length and create networks, thereby enhancing the mechanical properties of the material.